Cas no 2172067-51-3 (3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid)

3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid
- 2172067-51-3
- EN300-1616903
-
- Inchi: 1S/C12H16N2O2/c15-12(16)11-6-10(9-2-1-3-9)13-14(11)7-8-4-5-8/h6,8-9H,1-5,7H2,(H,15,16)
- InChI Key: GFFPOSAWNPRILP-UHFFFAOYSA-N
- SMILES: OC(C1=CC(C2CCC2)=NN1CC1CC1)=O
Computed Properties
- Exact Mass: 220.121177757g/mol
- Monoisotopic Mass: 220.121177757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.1Ų
- XLogP3: 1.9
3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1616903-0.25g |
3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid |
2172067-51-3 | 0.25g |
$670.0 | 2023-06-04 | ||
Enamine | EN300-1616903-10.0g |
3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid |
2172067-51-3 | 10g |
$3131.0 | 2023-06-04 | ||
Enamine | EN300-1616903-1000mg |
3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid |
2172067-51-3 | 1000mg |
$728.0 | 2023-09-23 | ||
Enamine | EN300-1616903-250mg |
3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid |
2172067-51-3 | 250mg |
$670.0 | 2023-09-23 | ||
Enamine | EN300-1616903-50mg |
3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid |
2172067-51-3 | 50mg |
$612.0 | 2023-09-23 | ||
Enamine | EN300-1616903-5.0g |
3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid |
2172067-51-3 | 5g |
$2110.0 | 2023-06-04 | ||
Enamine | EN300-1616903-0.1g |
3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid |
2172067-51-3 | 0.1g |
$640.0 | 2023-06-04 | ||
Enamine | EN300-1616903-0.5g |
3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid |
2172067-51-3 | 0.5g |
$699.0 | 2023-06-04 | ||
Enamine | EN300-1616903-1.0g |
3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid |
2172067-51-3 | 1g |
$728.0 | 2023-06-04 | ||
Enamine | EN300-1616903-100mg |
3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid |
2172067-51-3 | 100mg |
$640.0 | 2023-09-23 |
3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid Related Literature
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
-
2. Back matter
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
Additional information on 3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid
Exploring the Potential of 3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid (CAS No. 2172067-51-3) in Modern Pharmaceutical Research
In the rapidly evolving field of medicinal chemistry, 3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid (CAS No. 2172067-51-3) has emerged as a compound of significant interest. This pyrazole-carboxylic acid derivative combines unique structural features, including a cyclobutyl and cyclopropylmethyl moiety, which contribute to its potential applications in drug discovery. Researchers are particularly intrigued by its molecular framework, which offers opportunities for modulating biological activity and improving pharmacokinetic properties.
The compound's CAS number 2172067-51-3 serves as a critical identifier in chemical databases, facilitating precise tracking in research publications and patent filings. Its pyrazole core, a well-known heterocyclic scaffold in medicinal chemistry, is frequently explored for its ability to interact with various biological targets. The addition of the cyclopropylmethyl group introduces interesting steric and electronic effects, while the cyclobutyl substituent may influence the molecule's conformational flexibility – a hot topic in current structure-activity relationship (SAR) studies.
Recent trends in pharmaceutical research highlight growing interest in small molecule modulators of protein-protein interactions, and 3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid presents intriguing possibilities in this area. The compound's carboxylic acid functionality offers a handle for further derivatization, making it a versatile building block in synthetic chemistry. This aligns with current industry demands for fragment-based drug discovery approaches, where such molecular fragments can be optimized into lead compounds.
From a therapeutic perspective, the structural features of this compound suggest potential applications in developing enzyme inhibitors or receptor modulators. The pharmaceutical industry's ongoing search for novel anti-inflammatory agents and metabolic disease treatments makes this compound particularly relevant. Its molecular weight and polar surface area fall within desirable ranges for drug-like molecules, addressing current concerns about drug-likeness and oral bioavailability in early-stage discovery.
Synthetic accessibility is another advantage of 3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid. The compound can be prepared through well-established heterocyclic synthesis routes, making it attractive for medicinal chemistry programs. This practical aspect resonates with the pharmaceutical industry's need for scalable synthetic routes and cost-effective production of potential drug candidates. The presence of both aliphatic and aromatic character in its structure may contribute to balanced lipophilicity, a key parameter in modern drug design.
In the context of current research trends, this compound's potential extends to computational drug design applications. Its well-defined structure makes it suitable for molecular docking studies and virtual screening campaigns, addressing the growing demand for in silico approaches in drug discovery. The pyrazole ring system is known to participate in various hydrogen bonding interactions, which could be exploited in rational drug design against specific biological targets.
The physicochemical properties of CAS 2172067-51-3 suggest it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics, a crucial consideration in contemporary pharmaceutical development. Researchers are particularly interested in how the cyclopropylmethyl group might influence metabolic stability, given current industry focus on improving drug half-life and reducing hepatic clearance. These aspects make the compound valuable for medicinal chemistry optimization programs.
Patent literature reveals growing interest in similar pyrazole-carboxylic acid derivatives, particularly for their potential in addressing unmet medical needs. While specific therapeutic applications of 3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid are still under investigation, its structural features align with current research into targeted therapies and precision medicine approaches. The compound's modular nature allows for systematic exploration of structure-property relationships, a key strategy in modern lead optimization.
From a commercial perspective, the availability of CAS 2172067-51-3 from specialty chemical suppliers supports its adoption in drug discovery programs. The compound's purity and characterization data are essential for reproducible research, addressing current concerns about research reproducibility in the pharmaceutical sciences. Its potential as a chemical probe or tool compound further enhances its value in academic and industrial research settings.
Looking ahead, 3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid represents an interesting case study in the design of privileged structures for medicinal chemistry. Its development reflects broader trends toward molecular complexity and three-dimensionality in drug design, moving beyond traditional flat aromatic systems. As research continues, this compound may contribute to advancements in fragment-based lead discovery and rational drug design methodologies that are transforming pharmaceutical research today.
2172067-51-3 (3-cyclobutyl-1-(cyclopropylmethyl)-1H-pyrazole-5-carboxylic acid) Related Products
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 1934645-67-6(6-methyl-2H,3H,6H-1lambda6-pyrazolo4,3-d1,2thiazole-1,1,3-trione)
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)



